bis-Tedizolidyl Phosphate Diester
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Overview
Description
Bis-Tedizolidyl Phosphate Diester: is a chemical compound identified by the CAS number 1256966-02-5. It is a derivative of Tedizolid, an oxazolidinone-class antibiotic. This compound is primarily used as an intermediate in the synthesis of Tedizolid, which is effective against multidrug-resistant Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis-Tedizolidyl Phosphate Diester involves the reaction of Tedizolid with phosphoric acid derivatives. A highly efficient catalytic method for the synthesis of phosphite diesters has been developed using a readily available phosphonylation reagent and alcohols with environmentally benign zinc(II) catalysts .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosphorus oxychloride and alcohols in the presence of a catalyst. The reaction mixture is stirred at controlled temperatures, followed by washing, filtration, and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bis-Tedizolidyl Phosphate Diester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphate triesters.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Reagents like alcohols and amines can be used for substitution reactions.
Major Products:
Oxidation: Phosphate triesters.
Substitution: Various substituted phosphate diesters depending on the reagents used.
Scientific Research Applications
Biology and Medicine: In the field of medicine, this compound is an intermediate in the synthesis of Tedizolid, which is used to treat acute bacterial skin and skin structure infections caused by drug-resistant bacteria .
Industry: The compound is also utilized in the development of recyclable thermoset networks with intrinsic flame retardancy .
Mechanism of Action
Bis-Tedizolidyl Phosphate Diester exerts its effects by acting as an intermediate in the synthesis of Tedizolid. Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action is effective against multidrug-resistant Gram-positive bacteria.
Comparison with Similar Compounds
Tedizolid: The parent compound, used as an antibiotic.
Phosphate Diesters in DNA and RNA: These compounds play a critical role in connecting nucleotides in DNA and RNA via a sugar-phosphate backbone.
Uniqueness: Bis-Tedizolidyl Phosphate Diester is unique due to its specific role as an intermediate in the synthesis of Tedizolid, which has significant medical applications in treating drug-resistant bacterial infections. Its ability to participate in various chemical reactions and its use in developing flame-retardant materials further highlight its versatility.
Properties
Molecular Formula |
C34H29F2N12O8P |
---|---|
Molecular Weight |
802.6 g/mol |
IUPAC Name |
bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m0/s1 |
InChI Key |
UGUGELYBSIMIPH-ZEQRLZLVSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OC[C@@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Origin of Product |
United States |
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